2-Aminofuran-3-carbonitrile

Catalog No.
S698221
CAS No.
139370-56-2
M.F
C5H4N2O
M. Wt
108.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminofuran-3-carbonitrile

CAS Number

139370-56-2

Product Name

2-Aminofuran-3-carbonitrile

IUPAC Name

2-aminofuran-3-carbonitrile

Molecular Formula

C5H4N2O

Molecular Weight

108.1 g/mol

InChI

InChI=1S/C5H4N2O/c6-3-4-1-2-8-5(4)7/h1-2H,7H2

InChI Key

WCFLBCQUEZKJJD-UHFFFAOYSA-N

SMILES

C1=COC(=C1C#N)N

Canonical SMILES

C1=COC(=C1C#N)N

Synthesis and characterization:

2-Aminofuran-3-carbonitrile is a heterocyclic compound with the chemical formula C5H4N2O. While limited information exists regarding its specific research applications, it has been synthesized and characterized in various studies. Researchers have employed different methods for its synthesis, including reactions like the cyclization of N-(2-cyanoprop-1-enyl)hydroxylamine []. Additionally, studies have reported its physical and chemical properties, such as its molecular weight, melting point, and solubility [].

Potential applications:

  • Derivatives and analogs: The presence of functional groups like amine and nitrile in its structure allows for further chemical modifications. Researchers could explore the synthesis of derivatives and analogs of 2-Aminofuran-3-carbonitrile to investigate their potential biological activities or other functionalities [].
  • Building block for complex molecules: The heterocyclic ring structure of 2-Aminofuran-3-carbonitrile could be employed as a building block in the synthesis of more complex molecules with desired properties. This approach could be valuable in medicinal chemistry or materials science [].

2-Aminofuran-3-carbonitrile is an organic compound characterized by its furan ring structure with an amino group and a carbonitrile functional group. Its molecular formula is C5H4N2OC_5H_4N_2O, and it features a furan ring with an amino group at the 2-position and a cyano group at the 3-position. This compound is notable for its potential in various

  • Nucleophilic Substitution: The amino group acts as a nucleophile, allowing it to react with various electrophiles, which can lead to the formation of new compounds.
  • Hydrolysis: Under acidic or basic conditions, the carbonitrile group can hydrolyze to form corresponding carboxylic acids.
  • Cyclization Reactions: It can participate in cyclization reactions, leading to the formation of more complex heterocyclic compounds. For instance, it can be synthesized via cascade reactions involving Stetter reactions followed by cyclization processes .

Research indicates that 2-aminofuran derivatives exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, indicating potential use in developing new antibiotics.
  • Anticancer Activity: Certain studies suggest that compounds related to 2-aminofuran-3-carbonitrile may inhibit cancer cell proliferation, making them candidates for anticancer drug development .
  • Neuroprotective Effects: There is emerging evidence suggesting neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Several methods for synthesizing 2-aminofuran-3-carbonitrile have been developed:

  • Multicomponent Reactions: A novel one-pot method combines 3-hydroxy-4H-pyran-4-ones, α-ketoaldehydes, and methylene-active nitriles to produce 2-aminofurans efficiently .
  • Cascade Stetter Reaction: This involves a Stetter reaction followed by γ-ketonitrile cyclization, catalyzed by N-Heterocyclic Carbenes .
  • Acidic Hydrolysis of Precursors: Starting from more complex dicarbonitriles, mild acidic hydrolysis can yield 2-aminofuran derivatives .

The unique structure of 2-aminofuran-3-carbonitrile lends itself to numerous applications:

  • Pharmaceuticals: Its derivatives are being explored for their potential as drugs due to their biological activities.
  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of heterocyclic compounds.
  • Material Science: Potential applications in developing novel materials due to its unique electronic properties.

Interaction studies involving 2-aminofuran-3-carbonitrile focus on its reactivity with various biological targets and synthetic pathways. Research has shown that its amino group can engage in hydrogen bonding and other interactions that might influence its biological activity. Additionally, studies on its interaction with metal ions suggest potential applications in coordination chemistry .

Several compounds share structural similarities with 2-aminofuran-3-carbonitrile. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Activities
2-AminofuranFuran ring with amino groupAntimicrobial activity
5-AminofuranAmino group at the 5-positionAnticancer properties
Furo[2,3-b]pyridineFused pyridine ringNeuroprotective effects
2-Amino-4H-pyranSimilar furan structure but with different substituentsPotential drug candidate

Uniqueness of 2-Aminofuran-3-carbonitrile

Unlike other similar compounds, 2-amino-furan-3-carbonitrile's specific arrangement of functional groups allows for unique reactivity patterns and biological activities. Its ability to undergo diverse chemical transformations makes it particularly valuable in synthetic chemistry and drug development.

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Dates

Last modified: 08-15-2023

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